Product packaging for 3-amino-N-methylbenzenesulfonamide(Cat. No.:CAS No. 459434-40-3)

3-amino-N-methylbenzenesulfonamide

Cat. No.: B1588693
CAS No.: 459434-40-3
M. Wt: 186.23 g/mol
InChI Key: SFCWILLFDXUKRB-UHFFFAOYSA-N
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Description

3-amino-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2S B1588693 3-amino-N-methylbenzenesulfonamide CAS No. 459434-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCWILLFDXUKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428407
Record name 3-Amino-N-methylbenzene-1-sulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID00428407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459434-40-3
Record name 3-Amino-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459434-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

A Legacy of Discovery: the Historical Context of Sulfonamide Chemistry and Biological Applications

The journey of sulfonamide chemistry began in the early 20th century with the groundbreaking discovery of Prontosil, a sulfonamide-containing dye. In 1935, Gerhard Domagk demonstrated that Prontosil protected mice against streptococcal infections, a discovery that earned him the Nobel Prize in Medicine in 1939. biosynth.comnih.gov Subsequent research at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). biosynth.comnih.gov This pivotal finding established that the antibacterial action resided in the simpler sulfanilamide molecule and opened the floodgates for the synthesis of thousands of sulfonamide derivatives.

These "sulfa drugs" were the first class of systemically effective antibacterial agents and played a crucial role in medicine before the widespread availability of penicillin. crescentchemical.com They were instrumental in treating a range of bacterial infections, including those caused by Streptococcus and Staphylococcus species, and were used to combat diseases like pneumonia and urinary tract infections. biosynth.comnih.gov During World War II, sulfathiazole, a sulfonamide derivative, was widely used to prevent and treat infections in soldiers' wounds. biosynth.com

The mechanism of action of antibacterial sulfonamides was later elucidated by Woods and Fildes, who showed that they act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is essential for the synthesis of folic acid, a vital nutrient for bacterial growth. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial multiplication. nih.gov

Over the years, the applications of sulfonamides have expanded far beyond their antibacterial origins. Modifications to the basic sulfanilamide structure have led to the development of drugs with a wide array of biological activities, including diuretics, antidiabetic agents, and anticonvulsants. biosynth.com This enduring legacy underscores the remarkable versatility of the sulfonamide functional group in medicinal chemistry.

The Benzenesulfonamide Scaffold: a Privileged Structure in Drug Discovery

The benzenesulfonamide (B165840) moiety is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets. mdpi.com This versatility has made it a central component in the design of a diverse range of therapeutic agents targeting various diseases. crescentchemical.comnih.gov

The benzenesulfonamide structure is a key feature in a number of clinically used drugs. Beyond the classic antibacterial agents, this scaffold is found in diuretics, hypoglycemic drugs, and even some antiviral and anticancer therapies. crescentchemical.commdpi.com Its ability to be readily modified at several positions allows for the fine-tuning of its physicochemical and pharmacological properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

A particularly significant area of research for benzenesulfonamide derivatives is their role as carbonic anhydrase (CA) inhibitors. nih.govmdpi.com Carbonic anhydrases are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. mdpi.com The sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the enzyme, leading to potent inhibition. nih.gov This inhibitory activity is the basis for the use of benzenesulfonamide-based drugs in the treatment of glaucoma, edema, and certain types of cancer. nih.gov

The development of benzenesulfonamide derivatives continues to be an active area of research, with scientists exploring their potential as inhibitors of other enzymes and as modulators of various signaling pathways implicated in disease. mdpi.comnih.gov The inherent properties of this scaffold, including its synthetic accessibility and its capacity for diverse biological interactions, ensure its continued importance in the quest for new and improved medicines.

Charting the Course: Current Research Trajectories for 3 Amino N Methylbenzenesulfonamide and Its Analogues

Established Synthetic Routes for this compound

The synthesis of this compound is primarily achieved through two well-established pathways: the reaction of a protected aminosulfonyl chloride with methylamine (B109427) followed by deprotection, and the reduction of a corresponding nitro compound.

Nucleophilic Substitution Reactions with Methylamine and Subsequent Functional Group Transformations

A common and effective method for synthesizing the title compound begins with a protected aminobenzenesulfonyl chloride. Typically, 3-acetamidobenzenesulfonyl chloride is used as the starting material. This compound undergoes a nucleophilic substitution reaction with methylamine, where the more nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction forms the N-methylsulfonamide bond, yielding N-methyl-3-acetamidobenzenesulfonamide.

The final step in this sequence is the removal of the acetyl protecting group from the aromatic amine. This is typically accomplished by acid-catalyzed hydrolysis, for instance, by refluxing the intermediate with hydrochloric acid. scholarsresearchlibrary.com This deprotection step regenerates the free amino group, yielding the final product, this compound. This multi-step process is advantageous as it allows for the selective formation of the N-methylsulfonamide without competing reactions at the aromatic amine site.

Table 1: Synthesis via Nucleophilic Substitution and Deprotection

Step Starting Material Reagent(s) Key Transformation Product
1 3-Acetamidobenzenesulfonyl chloride Methylamine (CH₃NH₂) Nucleophilic substitution N-Methyl-3-acetamidobenzenesulfonamide
2 N-Methyl-3-acetamidobenzenesulfonamide Hydrochloric acid (HCl), Heat Acetyl group deprotection This compound

Catalytic Hydrogenation of Nitro Precursors

An alternative and widely used synthetic strategy involves the reduction of a nitro-substituted precursor. The synthesis starts with the preparation of N-methyl-3-nitrobenzenesulfonamide. This intermediate is then subjected to catalytic hydrogenation to convert the nitro group (-NO₂) into the primary amino group (-NH₂).

This reduction is a critical transformation in synthetic organic chemistry and can be achieved using various catalytic systems. google.com A common method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. rsc.orggoogle.com The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) under pressure. google.comnih.gov This process is highly efficient and often provides clean conversion to the desired aniline (B41778) derivative with high yields. The chemoselectivity of the hydrogenation is a key advantage, as the nitro group is readily reduced without affecting the sulfonamide moiety or the aromatic ring. researchgate.netrsc.org

Table 2: Synthesis via Catalytic Hydrogenation

Starting Material Catalyst System Reagents/Conditions Key Transformation Product
N-Methyl-3-nitrobenzenesulfonamide Palladium on Carbon (Pd/C) H₂, Solvent (e.g., Methanol) Reduction of nitro group This compound
N-Methyl-3-nitrobenzenesulfonamide Raney Nickel H₂, Solvent, Heat, Pressure Reduction of nitro group This compound google.com
N-Methyl-3-nitrobenzenesulfonamide Bimetallic Cu/Ni Nanoparticles H₂, Heat Reduction of nitro group This compound rsc.org

Synthesis of Diverse this compound Derivatives

The dual functionality of this compound makes it a valuable scaffold for generating a wide array of derivatives through reactions targeting either the sulfonamide nitrogen or the aromatic amino group.

N-Acylation and N-Alkylation Strategies on the Sulfonamide Moiety

While the aromatic amine is generally more nucleophilic, the sulfonamide nitrogen can also undergo reactions such as N-acylation and N-alkylation under specific conditions. N-acylation can be achieved using acyl chlorides or esters, often promoted by a strong base or a catalyst like titanium(IV) chloride, to form N-acylsulfonamides. researchgate.net These derivatives are of interest as they can act as isosteres of carboxylic acids. researchgate.net

N-alkylation of the sulfonamide is less common but can be performed using alkyl halides. The reactivity of the sulfonamide proton is lower than that of the aromatic amine, often requiring stronger bases and more forcing conditions to achieve alkylation at this site.

Formation of Urea (B33335), Thiourea (B124793), and Cyclic Amine Derivatives

The primary aromatic amino group at the 3-position is a key handle for derivatization. It readily reacts with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. researchgate.net This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon of the isocyanate or isothiocyanate. nih.govanalis.com.my These reactions are typically high-yielding and proceed under mild conditions, often by simply mixing the reactants in a suitable solvent like dioxane or dichloromethane. nih.govanalis.com.my

The formation of these derivatives has been extensively explored, leading to compounds with a wide range of structural diversity by varying the substituent on the isocyanate or isothiocyanate reagent. researchgate.netresearchgate.net

Table 3: Synthesis of Urea and Thiourea Derivatives

Derivative Type Reagent Reaction Conditions Product Class
Urea Substituted Isocyanate (R-N=C=O) Solvent (e.g., Dichloromethane) N-(3-(N'-methylsulfamoyl)phenyl)-N'-(substituted)urea researchgate.net
Thiourea Substituted Isothiocyanate (R-N=C=S) Solvent (e.g., Dioxane), Reflux N-(3-(N'-methylsulfamoyl)phenyl)-N'-(substituted)thiourea nih.gov

Furthermore, the amino group can participate in reactions to form cyclic amine derivatives, although this is less commonly documented for this specific compound compared to its use in forming acyclic structures.

Incorporation into Quinoline-Based Scaffolds

The 3-amino group of the benzenesulfonamide core is a valuable synthon for constructing heterocyclic systems, most notably quinoline (B57606) rings. Quinolines are a prominent class of heterocycles in medicinal chemistry. The synthesis can be achieved through classic reactions like the Friedländer annulation or similar condensation/cyclization strategies.

In a typical approach, the this compound can be reacted with a β-ketoester or a similar 1,3-dicarbonyl compound under acidic or thermal conditions. The initial step is the formation of an enamine or imine intermediate, followed by an intramolecular electrophilic aromatic substitution (cyclization) onto the benzene (B151609) ring, and subsequent dehydration to form the quinoline ring system. This methodology allows for the fusion of the benzenesulfonamide moiety onto a quinoline scaffold, creating complex molecules with potential biological applications. nih.gov For instance, 3-(quinolin-4-ylamino)benzenesulfonamide derivatives have been synthesized and investigated as enzyme inhibitors. nih.gov

Integration into Complex Heterocyclic Systems (e.g., thiophene (B33073), coumarin (B35378), thiazole (B1198619), pyrazole (B372694), pyridine)

The aromatic primary amine of this compound is a key functional group that enables its use as a precursor for the synthesis of various heterocyclic systems. While direct, documented examples of its use are not always prevalent, the principles of heterocyclic chemistry allow for the postulation of several synthetic routes. These methods typically involve the amino group acting as a nucleophile or being transformed into a reactive intermediate, such as a diazonium salt, to construct the desired heterocyclic ring.

Thiophene Derivatives: The synthesis of thiophene rings bearing a sulfonamide group can be approached through methods like the Gewald reaction. Although this reaction typically starts with an α-cyano ketone, an active methylene (B1212753) nitrile, and elemental sulfur, this compound could potentially be integrated by first reacting it to form a precursor containing one of these functionalities. A plausible, albeit multi-step, approach would involve acylating the amino group with a reagent that introduces an active methylene group, which could then participate in a Gewald-type cyclization. Another strategy involves the synthesis of 2-aminothiophene-3-carboxamide (B79593) derivatives, which can be achieved through microwave-assisted reactions of components like 2-cyanoacetamide, sulfur, and a ketone google.com.

Coumarin Derivatives: Coumarin sulfonamides are often synthesized via condensation reactions. nih.govmdpi.com A common route is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. Alternatively, Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with a compound containing an active methylene group can yield a coumarin ring. mdpi.com To incorporate the this compound moiety, one could envision its initial conversion into a suitable reaction partner, for example, by reacting it with an acylating agent to introduce a component reactive in these condensation reactions. Another approach involves the reaction of a pre-formed coumarin, such as a 3-(bromoacetyl)coumarin, with the amino group of the sulfonamide acting as a nucleophile. nih.gov

Thiazole Derivatives: The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring, involving the condensation of an α-haloketone with a thioamide. derpharmachemica.com To utilize this compound, it would first need to be converted into a thioamide derivative. This can be achieved by reacting the amino group with a thiocarbonyl transfer reagent. This newly formed thioamide can then undergo the classical Hantzsch cyclization with an appropriate α-haloketone to yield the target thiazole sulfonamide. Other methods for creating thiazole derivatives include the reaction of thiourea with other reagents. nih.govmdpi.com

Pyrazole Derivatives: The Knorr pyrazole synthesis and related methods are the most common routes to pyrazoles, typically involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.govyoutube.com To synthesize a pyrazole derivative of this compound, the amino group could first be converted into a hydrazine. This transformation can be accomplished via diazotization followed by reduction. The resulting arylhydrazine can then be reacted with a variety of 1,3-dicarbonyl compounds to form the pyrazole ring, with the substitution pattern on the pyrazole being dictated by the choice of the dicarbonyl component.

Pyridine (B92270) Derivatives: Synthesizing substituted pyridines can be complex, with strategies often involving multi-component reactions or the cyclization of functionalized open-chain precursors. For instance, the Hantzsch pyridine synthesis, though different from the thiazole synthesis, reacts a β-ketoester with an aldehyde and ammonia (B1221849) or an amine. The amino group of this compound could serve as the nitrogen source in such a reaction, leading to an N-aryl dihydropyridine, which can then be oxidized to the corresponding pyridine. Another approach involves the functionalization of pre-existing pyridine rings, for example, by nucleophilic aromatic substitution on a halopyridine. google.com

Heterocyclic SystemGeneral Synthetic StrategyKey Intermediate from this compoundReaction Type
ThiopheneGewald Aminothiophene SynthesisAcylated derivative with active methylene groupCyclization
CoumarinReaction with 3-(bromoacetyl)coumarinThis compound (as nucleophile)Nucleophilic Substitution
ThiazoleHantzsch Thiazole SynthesisN-(3-(N-methylsulfamoyl)phenyl)thioformamideCondensation/Cyclization
PyrazoleKnorr Pyrazole Synthesis3-(N-methylsulfamoyl)phenylhydrazineCondensation/Cyclization
PyridineHantzsch Pyridine SynthesisThis compound (as N-source)Condensation/Cyclization/Oxidation

Synthesis of Organometallic Sulfonamide Derivatives

Sulfonamides, including this compound, are effective ligands for a variety of metal ions, forming stable organometallic complexes. researchgate.netnih.gov The coordination chemistry of sulfonamides is rich, owing to the multiple potential donor sites within the molecule. The sulfonamide group itself offers two coordination points: the deprotonated sulfonamide nitrogen and the sulfonyl oxygen atoms. Furthermore, the aromatic amino group at the 3-position can also participate in coordination or be modified to introduce additional donor atoms. researchgate.net

The synthesis of these metal complexes is generally straightforward, often involving the reaction of the sulfonamide ligand with a metal salt in a suitable solvent, such as ethanol. tandfonline.com The reaction mixture is typically heated to promote complex formation, and the resulting organometallic derivative often precipitates upon cooling. tandfonline.com

Commonly used metals for forming complexes with sulfonamide-based ligands include transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II). tandfonline.comtandfonline.com The geometry of the resulting complexes depends on the metal ion, its coordination number, and the nature of the ligand. For example, nickel(II) complexes with sulfonamide ligands have been reported to adopt octahedral geometries. tandfonline.com

A versatile strategy to enhance the coordinating ability of this compound involves the initial conversion of its amino group into a Schiff base. This is achieved by condensing the amine with an aldehyde or ketone, often one containing another potential donor group like a hydroxyl group (e.g., salicylaldehyde). The resulting Schiff base ligand possesses additional coordination sites, such as the imine nitrogen and the hydroxyl oxygen, allowing it to act as a multidentate ligand, forming highly stable chelate complexes with metal ions. tandfonline.com

Metal IonTypical Starting SaltPotential Coordination Sites on LigandReported Geometry (General Sulfonamides)
Copper(II)CuCl₂·2H₂OSulfonamide N, Sulfonyl O, Amino N, Imine N, Phenolic OOctahedral tandfonline.com
Nickel(II)NiCl₂·6H₂OSulfonamide N, Sulfonyl O, Amino N, Imine N, Phenolic OOctahedral tandfonline.com
Cobalt(II)CoCl₂·6H₂OSulfonamide N, Sulfonyl O, Amino N, Imine N, Phenolic OOctahedral
Zinc(II)ZnCl₂Sulfonamide N, Sulfonyl O, Amino N, Imine N, Phenolic OTetrahedral/Octahedral tandfonline.com
Ligand refers to this compound or its Schiff base derivatives.

Exploration of Chemical Reactivity and Further Functionalization

The chemical reactivity of this compound is dominated by its aromatic amino group, which behaves as a typical, albeit moderately deactivated, aniline. This deactivation arises from the electron-withdrawing nature of the sulfonamide group. Nonetheless, the amino group remains a potent site for a wide range of chemical modifications and functionalizations.

Reactions of the Amino Group:

Schiff Base Formation: The primary amino group readily undergoes condensation with various aldehydes and ketones to form the corresponding imines, or Schiff bases. nih.govmdpi.com This reaction is typically carried out by heating the reactants in a suitable solvent and provides a straightforward method for introducing diverse substituents onto the molecule.

Acylation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides under basic conditions. This reaction converts the amine into an amide, which can alter the electronic properties of the molecule and serve as a protecting group or a precursor for further transformations.

Diazotization: As with most aromatic primary amines, the amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups, or participate in azo-coupling reactions to form azo dyes.

Alkylation: While direct N-alkylation can be challenging to control, the amino group can be alkylated under specific conditions. More commonly, reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is used to introduce alkyl groups.

Reactions involving the Sulfonamide Group:

The N-methylsulfonamide group is generally robust and less reactive than the amino group. However, the hydrogen atom on the sulfonamide nitrogen is weakly acidic and can be deprotonated by a strong base. The resulting anion can then act as a nucleophile, allowing for further functionalization at the sulfonamide nitrogen, though this is less common than reactions at the primary amino group.

Derivatization for Analysis:

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar N-H groups of this compound can be derivatized to increase volatility. Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on both the amino and sulfonamide groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com Another two-step method involves esterification of any carboxylic acid groups (not present in the parent molecule but relevant for metabolites) followed by reaction with an anhydride (B1165640) like pentafluoropropionic anhydride to derivatize the amino and sulfonamide groups. mdpi.com

Functional GroupReaction TypeReagentsProduct Type
AminoSchiff Base FormationAldehydes/Ketones (e.g., Salicylaldehyde)Imine
AminoAcylationAcyl Halides, AnhydridesAmide
AminoDiazotizationNaNO₂, HCl (aq)Diazonium Salt
Amino/SulfonamideSilylationMTBSTFATBDMS Derivative

Enzyme Inhibition Studies

The therapeutic and biological interest in this compound and its derivatives stems from their activity as enzyme inhibitors. The core chemical structure, featuring a sulfonamide group attached to a benzene ring, allows these compounds to interact with the active sites of various enzymes, leading to modulation of their catalytic functions. Research has primarily focused on their inhibitory effects on carbonic anhydrases, specific kinases, and enzymes within the folate biosynthesis pathway.

Carbonic Anhydrase (CA) Inhibition

The sulfonamide group is a classic zinc-binding function, making benzenesulfonamides a cornerstone in the development of carbonic anhydrase inhibitors (CAIs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Different human (h) isoforms of CA are involved in numerous physiological processes, and their dysregulation is associated with diseases like glaucoma, edema, and cancer, making them important drug targets. mdpi.commdpi.com Derivatives of 3-aminobenzenesulfonamide (B1265440) have been extensively studied as inhibitors of several key hCA isoforms.

Derivatives of 3-aminobenzenesulfonamide exhibit varied and often potent inhibitory activity against several human carbonic anhydrase isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov The search for isoform-selective inhibitors is a major goal in medicinal chemistry to achieve targeted therapeutic effects while minimizing side effects. For instance, hCA I is a widespread off-target isoform, whereas hCA IX and XII are overexpressed in many hypoxic tumors, making them validated anticancer targets. researchgate.netacs.org

Research has shown that modifying the core 3-aminobenzenesulfonamide structure leads to significant differences in inhibitory potency and selectivity. For example, a series of pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide demonstrated excellent, nanomolar-level inhibition against the tumor-associated hCA IX and sub-nanomolar to nanomolar inhibition against hCA XII. nih.gov These compounds were also effective inhibitors of the cytosolic isoforms hCA I and II. nih.gov

Similarly, isatin-based derivatives of 3-aminobenzenesulfonamide have shown low nanomolar inhibitory action against hCA IX and XII. researchgate.net Further studies on hydrazonobenzenesulfonamides revealed derivatives with potent (low nanomolar) and selective inhibition against hCA II, IX, and XII. mdpi.com The addition of ureido moieties to the benzenesulfonamide scaffold has also yielded compounds with exceptionally low nanomolar inhibition constants for hCA IX and XII, with one derivative showing a Ki of 1.0 nM against hCA XII. mdpi.com

The inhibitory activities of selected derivatives are summarized in the table below, illustrating the differential profiles across the four isoforms.

Derivative ClassCompound ExamplehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Ureidobenzenesulfonamide4-[3-(2-benzylphenyl)ureido]benzenesulfonamide78628.21.0
Ureidobenzenesulfonamide4-[3-(4-benzylphenyl)ureido]benzenesulfonamide>10000185015.06.4
Isatin-based SulfonamideExample 9k--75.4-
Isatin-based SulfonamideExample 9p---84.5

This table is generated based on data for benzenesulfonamide derivatives from multiple sources. mdpi.comresearchgate.net

Kinase Inhibition

Beyond carbonic anhydrases, the N-methylbenzenesulfonamide moiety has been identified as a crucial structural element for the inhibition of specific protein kinases. Kinase inhibitors are a major class of drugs, particularly in oncology.

Cardiac Troponin I-Interacting Kinase (TNNi3K) is a protein kinase expressed almost exclusively in cardiomyocytes. It is implicated in cardiac signaling pathways and has emerged as a therapeutic target in the context of cardiac disease and injury.

Structural and synthetic studies have revealed that the N-methylbenzenesulfonamide group is a key driver of potency in small-molecule inhibitors targeting TNNi3K. Molecular modeling suggests this group forms significant binding interactions within the kinase's active site, complementing the hinge-binding motif common to many kinase inhibitors. This interaction often involves a water-mediated bridge to key amino acid residues, such as glutamic acid and threonine. The development of potent and selective TNNi3K inhibitors is an area of active research for potential application in heart failure and other cardiac conditions.

Identification of Novel Enzyme Targets

Derivatives of 3-aminobenzenesulfonamide have been investigated for their interaction with various enzyme systems. A notable target for these compounds is the family of human carbonic anhydrases (CAs). mdpi.com CAs are zinc-containing metalloenzymes that play a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms of CAs are overexpressed in various pathological conditions, including cancer, making them attractive targets for therapeutic intervention.

A study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide demonstrated their binding affinity to several human CA isoenzymes. mdpi.com The affinity of these compounds was measured using a fluorescent thermal shift assay. For instance, an aminoketone derivative containing a phenyl substituent (compound 10 in the study) showed a strong affinity for CAI, CAII, CAVII, CAIX, and CAXIV isoenzymes, with dissociation constant (Kd) values ranging from 0.14 to 3.1 μM. mdpi.com The crystal structures of one of the derivatives (compound 25 ) complexed with CAI and CAII were also determined, providing insight into the binding mode of these inhibitors. mdpi.com

Furthermore, research into benzenesulfonamide-containing phenylalanine derivatives identified the HIV-1 capsid protein (CA) as a direct binding target. nih.gov Surface plasmon resonance (SPR) studies confirmed this interaction, highlighting a different enzymatic target for derivatives of the benzenesulfonamide scaffold. nih.gov

Compound TypeEnzyme TargetKey Findings
3-amino-4-hydroxybenzenesulfonamide derivativesHuman Carbonic Anhydrases (CAI, CAII, CAVII, CAIX, CAXIV)Showed significant binding affinity, with Kd values in the micromolar range. mdpi.com
Benzenesulfonamide-phenylalanine derivativesHIV-1 Capsid Protein (CA)Confirmed as a binding target through SPR studies. nih.gov

Antimicrobial Efficacy

Derivatives of 3-aminobenzenesulfonamide have demonstrated notable antibacterial properties. Schiff base derivatives of 3-amino-4-hydroxybenzenesulfonamide are reported to exhibit a broad range of biological activities, including antibacterial effects. mdpi.comnih.gov The core structure of sulfanilamides, from which these compounds are derived, is known to interfere with bacterial metabolism. nih.gov

In a study focusing on 3-amino-4-aminoximidofurazan derivatives incorporating a biguanide (B1667054) moiety, significant antimicrobial activities were observed against both Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov All the synthesized compounds in this study (PI1-4) showed moderate to significant antimicrobial effects, with compound PI3 exhibiting the highest activity. nih.gov These compounds were also found to inhibit biofilm formation in both bacterial species by reducing bacterial motility, proteolytic activity, and the secretion of exo-polysaccharides. nih.gov

Derivative ClassBacterial Strain(s)Key Findings
3-amino-4-aminoximidofurazan derivatives (PI1-4)Staphylococcus aureus, Pseudomonas aeruginosaExhibited moderate to significant antimicrobial and antibiofilm activities. Compound PI3 was the most potent. nih.gov

The antifungal potential of 3-aminobenzenesulfonamide derivatives, particularly against Candida species, has been a subject of investigation. In a study focused on the design and synthesis of a series of 3-aminobenzenesulfonamide derivatives, several compounds exhibited promising anti-candidal activity. ju.edu.jo Specifically, urea and thiourea derivatives showed significant activity, with Minimum Inhibitory Concentration (MIC) values ranging from 16-64 μg/mL. ju.edu.jo

Another study screened a series of arylsulfonamide-based compounds against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov A hit compound, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide , demonstrated fungistatic activity against all tested strains at concentrations between 0.125 and 1 mg/mL. nih.gov Further optimization led to the synthesis of related compounds, with an amine derivative and its hydrochloride salt showing fungicidal effects against a clinical strain of Candida glabrata. nih.gov

Derivative ClassFungal Strain(s)Activity (MIC/MFC)
Urea and Thiourea derivatives of 3-aminobenzenesulfonamideCandida speciesMIC: 16-64 μg/mL ju.edu.jo
ArylsulfonamidesC. albicans, C. parapsilosis, C. glabrataMIC: 0.125 - 1 mg/mL (fungistatic) nih.gov
Amine derivative of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamideCandida glabrata (strain 33)MFC: 1.000 mg/mL (fungicidal) nih.gov

Derivatives of benzenesulfonamide have emerged as potential antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Research has focused on the HIV-1 capsid (CA) protein as a therapeutic target. nih.gov

A series of benzenesulfonamide-containing phenylalanine derivatives were designed and synthesized, leading to the identification of compounds with potent anti-HIV-1 activity. nih.gov One such derivative, compound 11l , demonstrated an anti-HIV-1 activity that was 5.78-fold better than the reference compound PF-74. nih.gov Interestingly, this compound also exhibited significant activity against HIV-2, with a nearly 120-fold increase in potency compared to PF-74. nih.gov Mechanistic studies revealed that these inhibitors act at both the early and late stages of the viral replication cycle. nih.gov

In earlier research, 3'-amino derivatives of 3'-deoxyadenosine were also shown to inhibit HIV-1 replication in acutely infected cells, with the proposed mechanism being the inhibition of reverse transcription. nih.gov

Derivative ClassVirusKey Findings
Benzenesulfonamide-phenylalanine derivativesHIV-1, HIV-2Potent antiviral activity, with compound 11l being significantly more active than the reference compound PF-74. nih.gov Dual-stage inhibition profile. nih.gov
3'-amino-3'-deoxyadenosine analogsHIV-1Inhibition of viral replication in acutely infected cells, likely through inhibition of reverse transcription. nih.gov

Anticancer and Cytotoxic Activities

Derivatives of 3-aminobenzenesulfonamide have been shown to possess significant anticancer and cytotoxic properties, primarily through the induction of apoptosis in cancer cells.

A novel derivative of aminobenzenesulfonamide, compound 3c , was found to induce apoptosis in colorectal cancer (CRC) cells (HT-29 and SW620). nih.govresearchgate.net The mechanism of action involves the generation of reactive oxygen species (ROS), leading to a disruption of the cellular redox balance. nih.govresearchgate.net This increase in ROS production was confirmed to be the trigger for apoptosis, as the antioxidant N-acetylcysteine reversed the compound's inhibitory effect on cell proliferation. nih.govresearchgate.net Further investigation into the apoptotic pathway revealed that treatment with compound 3c led to the release of cytochrome c, activation of caspases-9, -3, and -6, an increase in the expression of p53 and Bax, a decrease in the expression of Bcl-2 and Bcl-xL, and the cleavage of PARP in human colorectal cancer cells. researchgate.net

Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives identified compounds with potent cytotoxic activity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cell lines. mdpi.com The most active compounds, 20 and 24 , displayed mean IC50 values of 12.8 and 12.7 μM, respectively. mdpi.com Compound 24 was shown to induce apoptosis in cancer cells, causing a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle. mdpi.com

Compound/Derivative ClassCancer Cell Line(s)Mechanism of Apoptosis Induction
Aminobenzenesulfonamide derivative 3c Colorectal Cancer (HT-29, SW620)Increased ROS production, cytochrome c release, activation of caspases-9, -3, and -6, modulation of Bcl-2 family proteins, and PARP cleavage. nih.govresearchgate.net
3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives (20 , 24 )Breast (MCF-7), Cervical (HeLa), Colon (HCT-116)Decrease in mitochondrial membrane potential and increase in sub-G1 cell population. mdpi.com

Cytotoxicity Against Specific Cancer Cell Lines (e.g., HeLa, MCF7)

Derivatives of the benzenesulfonamide scaffold have been the subject of numerous studies to evaluate their potential as cytotoxic agents against various cancer cell lines.

Certain benzenesulfonylguanidine derivatives have demonstrated notable activity. For instance, a series of 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidines showed stronger growth inhibition of cancer cells compared to their thiazolidine (B150603) counterparts. mdpi.com Specifically, a derivative with a 2-chloromethylbenzylthio substituent exhibited significant cytotoxicity against both HCT-116 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values of 12 µM and 19 µM, respectively. mdpi.com Another derivative in the same series showed moderate but selective cytotoxicity against MCF-7 cells (IC50 = 18 µM). mdpi.com

Furthermore, complex guanidine (B92328) derivatives incorporating a benzenesulfonyl moiety have been synthesized and tested. Compounds such as 3-{4-chloro-2-[(4-methylphenyl)methylthio]-5-methylbenzenesulfonamide}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine and 3-{4-chloro-2-[(2-chlorophenyl)methylthio]-5-methylbenzenesulfonamide}-2-[3-(2-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine displayed potent cytotoxicity against HeLa (cervical cancer) and MCF-7 cell lines. mdpi.com The mean IC50 values for these compounds against three tested cancer cell lines were 12.8 µM and 12.7 µM, respectively. mdpi.com

However, not all benzenesulfonamide derivatives exhibit significant cytotoxic effects. A study on a series of arylamide sulphonate derivatives revealed that the compounds had a negligible effect on the viability of MCF-7 or HeLa cancer cells. researchgate.net Similarly, an evaluation of novel tetralin derivatives, while showing some reduction in cell survival, did not produce a cytotoxic effect (defined as a reduction of cell survival to less than 50%) on HeLa or MCF-7 cells at the tested concentrations. nih.govnih.gov

Table 1: Cytotoxicity of Benzenesulfonamide Derivatives Against HeLa and MCF-7 Cell Lines

Compound/Derivative Class Cell Line Activity Reference
1-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-[(2-chloroacetyl)amino]guanidines MCF-7 IC50 = 19 µM (for 2-chloromethylbenzylthio substituent) mdpi.com
1-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-(2-imino-4-oxothiazolidine-3-yl)guanidines MCF-7 IC50 = 18 µM mdpi.com
3-{4-Chloro-2-[(substituted)methylthio]-5-methylbenzenesulfonyl}-2-[3-(hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidines HeLa, MCF-7 Mean IC50 values of 12.8 µM and 12.7 µM against three cancer cell lines mdpi.com
Arylamide Sulphonate Derivatives HeLa, MCF-7 Negligible effect on cell viability researchgate.net

Selective Cytotoxicity Towards Cancer Cells Over Non-Cancerous Cells

A critical aspect of cancer chemotherapy is the selective targeting of tumor cells while sparing normal, healthy cells. Several studies have focused on evaluating the selective cytotoxicity of this compound derivatives.

One notable study investigated basic nitrobenzenesulfonamides as hypoxic cell selective cytotoxic agents. In this research, N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride was found to be preferentially toxic to hypoxic EMT6 mammary carcinoma cells. nih.gov At a concentration of 1 mM, this compound reduced the surviving fraction of hypoxic cells to 0.3% with no effect on aerobic cells. nih.gov Another compound from the same study, N-Methyl-N-[2-(methylamino)ethyl]-3-nitro-4-[(ureidooxy)methyl]benzenesulfonamide hydrochloride, also demonstrated slight differential toxicity towards EMT6 cells at a 3 mM concentration. nih.gov

The selectivity of benzenesulfonylguanidine derivatives has also been explored. A compound featuring a 2-(trifluoromethyl)benzylthio group at the second position of the benzenesulfonyl scaffold showed a selective cytotoxic effect against HCT-116 cells, with an IC50 value of 13 µM, compared to an IC50 of 48 µM for non-cancerous HaCaT cells. mdpi.com Another derivative with a 2-chloromethylbenzylthio substituent also displayed good selectivity against HCT-116 and MCF-7 cells (IC50 = 12 µM and 19 µM, respectively) versus HaCaT cells (IC50 = 47 µM). mdpi.com Furthermore, among a series of related compounds, one derivative showed moderate but selective cytotoxicity against MCF-7 cells (IC50 = 18 µM) compared to HaCaT cells (IC50 = 54 µM). mdpi.com

In a study of more complex derivatives, 3-{4-chloro-2-[(4-chlorophenyl)methylthio]-5-methylbenzenesulfonyl}-2-[3-(4-hydroxyphenyl)-1-phenylprop-2-enylideneamino]guanidine was identified as having the best parameters against the most sensitive HCT-116 cells, with an IC50 of 8 µM and an 11-fold stronger growth inhibition of HCT-116 cells compared to HaCaT cells. mdpi.com

Table 2: Selective Cytotoxicity of Benzenesulfonamide Derivatives

Compound Cancer Cell Line Non-Cancerous Cell Line Selectivity Reference
N-(2-aminoethyl)-N-methyl-3-nitro-4-(1-methyl-1-nitroethyl)benzenesulfonamide hydrochloride EMT6 (hypoxic) EMT6 (aerobic) Preferentially toxic to hypoxic cells nih.gov
1-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine with 2-(trifluoromethyl)benzylthio group HCT-116 HaCaT IC50 (HCT-116) = 13 µM vs IC50 (HaCaT) = 48 µM mdpi.com
1-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidine with 2-chloromethylbenzylthio substituent HCT-116, MCF-7 HaCaT IC50 (HCT-116) = 12 µM, IC50 (MCF-7) = 19 µM vs IC50 (HaCaT) = 47 µM mdpi.com

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing the benzenesulfonamide moiety has been an area of active research, particularly focusing on their interaction with cyclooxygenase (COX) enzymes.

Modulation of Cyclooxygenase (COX) Enzymes

The sulfonamide group is a key pharmacophore in several selective COX-2 inhibitors. Research has explored the incorporation of the 3-benzenesulfonamide scaffold into various molecular frameworks to develop novel anti-inflammatory agents.

A study on cyclic imides bearing a 3-benzenesulfonamide moiety demonstrated potent anti-inflammatory activities. nih.gov Several of these derivatives, specifically those with a tetrahydrophthalimide or phthalimide (B116566) core, showed a significant reduction in paw edema, with inhibition percentages of 77.0% and 77.8%, respectively. nih.gov These compounds were also found to be highly selective inhibitors of COX-2. nih.gov

Further research into celecoxib (B62257) derivatives, which famously contain a sulfonamide group, has led to the synthesis of new 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety. nih.gov Interestingly, some of these compounds exhibited higher in vivo anti-inflammatory activity compared to celecoxib, despite having no in vitro COX-1 or COX-2 inhibitory activity, suggesting alternative mechanisms of action may be at play. nih.gov

The structural features of the benzenesulfonamide derivatives play a crucial role in their COX inhibitory activity. For instance, in a series of N-aryl iminochromenes, the substitution pattern on the aryl ring was found to influence the anti-inflammatory and COX-inhibitory effects. researchgate.net

Other Emerging Biological Activities (e.g., antimalarial, antileishmanial, anti-tubercular, antidepressant)

The versatility of the this compound scaffold has led to its investigation in a wide array of other therapeutic areas.

Antimalarial Activity: Derivatives of sulfonamides have been explored for their potential to combat malaria. A novel series of pyrimidine-tethered spirochromane-based sulfonamide derivatives were designed and synthesized, showing strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. rsc.org Notably, these compounds were found to be non-toxic to normal human blood cells and showed strong selectivity indices against Vero cell lines. rsc.org Other research has focused on 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives, with some compounds showing potent antimalarial activity in the sub-micromolar to micromolar range. mdpi.com

Antileishmanial Activity: The fight against leishmaniasis has also benefited from research into benzenesulfonamide derivatives. A series of N-substituted benzene and naphthalenesulfonamides were screened for their activity against various Leishmania species. nih.gov Several compounds displayed interesting IC50 values against both promastigote and amastigote forms of the parasite. nih.gov In a more targeted approach, a library of diarylsulfonamides was designed to inhibit Leishmania tubulin, with the synthesis of N-(2-amino-4,5-dimethoxyphenyl)-4-methoxy-N-methylbenzenesulfonamide being a step in the generation of these inhibitors. nih.gov

Anti-tubercular Activity: The search for new anti-tubercular agents has included the evaluation of various heterocyclic compounds. While direct derivatives of this compound were not the primary focus, studies on related structures highlight the potential of this chemical class. For instance, a series of 1,2,3-trisubstituted indolizines were screened for their activity against Mycobacterium tuberculosis, with several compounds showing activity against both susceptible and multidrug-resistant strains. nih.gov Another study on substituted indolizines also identified compounds with promising anti-mycobacterial activity. nih.gov

Antidepressant Activity: The potential for N-methylated compounds to act on the central nervous system has been explored. The novel N-methyl-D-aspartate (NMDA) receptor antagonist, neramexane, has been shown to enhance the antidepressant-like effects of conventional antidepressants in animal models. nih.gov While not a direct derivative, this highlights the potential of N-methylated compounds in this therapeutic area. Other research has synthesized benzodiazepine (B76468) analogues, some of which have demonstrated significant antidepressant responses in mice, potentially through modulation of the GABAergic system. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Elements for Biological Potency

The biological activity of compounds derived from 3-amino-N-methylbenzenesulfonamide is intricately linked to specific structural features. Alterations to the N-methylbenzenesulfonamide moiety, substitutions on the benzene (B151609) ring, modifications of the N-methyl group, and the addition of heterocyclic ring systems all play significant roles in determining the potency and selectivity of these molecules as inhibitors of various biological targets.

The N-methylbenzenesulfonamide portion of the molecule is a critical driver of inhibitory potency in several classes of enzyme inhibitors. mdpi.com In the context of cardiac troponin I–interacting kinase (TNNi3K) inhibitors, the N-methylbenzenesulfonamide moiety was found to be a primary determinant of the compound's potency. mdpi.com This observation highlights the importance of this functional group in the interaction with the kinase.

Furthermore, the sulfonamide group, a key component of the N-methylbenzenesulfonamide moiety, is well-established for its role in enzyme inhibition. For instance, it is known to inhibit bacterial dihydropteroate (B1496061) synthase, which is essential for folate synthesis in bacteria, suggesting potential antibacterial applications. smolecule.com The inhibitory activity of sulfonamides often stems from their ability to mimic the p-aminobenzoic acid (PABA) substrate of this enzyme.

Studies on NLRP3 inflammasome inhibitors have also underscored the necessity of the sulfonyl and benzamide (B126) moieties for inhibitory activity. nih.gov This indicates that the entire N-methylbenzenesulfonamide structure contributes to the biological effect. The development of N-substituted derivatives of sulfanilamide (B372717) has shown that these modifications can lead to superior properties compared to the parent compound.

Modifications to the benzene ring of the benzenesulfonamide (B165840) scaffold have a profound impact on the inhibitory activity against various targets. The central phenyl ring itself has been shown to be important for the inhibitory activity of CXCR4 antagonists. nih.gov

In the development of carbonic anhydrase (CA) inhibitors, substitutions on the quinoline (B57606) moiety, which is attached to the benzenesulfonamide, significantly influence potency. For instance, a 7-chloro-6-fluoro substitution on the quinoline ring resulted in the most potent inhibitor of human carbonic anhydrase II (hCA II). nih.gov Conversely, a 5,7-dichloro substitution led to a loss of inhibitory activity against hCA I. nih.gov The introduction of a strong electron-donating 6-methoxy group enhanced the efficacy against hCA I by 4.4-fold compared to the unsubstituted analog. nih.gov The order of inhibitory activity for hCA II with different quinoline substitutions was found to be 7-Cl-6-F > 6-OCH3 > 6-CH3 > 6-Br > 5,7-(Cl)2. nih.gov

For NLRP3 inflammasome inhibitors, various substitutions on a benzamide ring attached to a phenethyl-N-methylbenzenesulfonamide scaffold were explored. The following table summarizes the effects of different substituents:

CompoundSubstitution on Benzamide RingBiological TargetActivity
13-ChloroNLRP3 InflammasomePotent Inhibitor nih.gov
22-MethoxyNLRP3 InflammasomePotent Inhibitor nih.gov
3UnsubstitutedNLRP3 InflammasomePotent Inhibitor nih.gov
45-Chloro-2-hydroxyNLRP3 InflammasomePotent Inhibitor nih.gov

These findings demonstrate that the electronic and steric properties of substituents on the aromatic ring system are crucial for modulating the biological activity of benzenesulfonamide derivatives.

The nature of the substituent on the sulfonamide nitrogen plays a critical role in determining the inhibitory profile of benzenesulfonamide derivatives. A key distinction in activity is often observed between primary (-SO2NH2) and secondary (-SO2NHR) sulfonamides.

In the context of carbonic anhydrase (CA) inhibition, the primary sulfonamide group is crucial for activity, acting as a zinc-binding group within the enzyme's active site. nih.gov A study comparing a primary sulfonamide derivative with its secondary N-methyl analog against human carbonic anhydrase II (hCA II) found that the primary sulfonamide was a potent inhibitor, while the secondary sulfonamide failed to show activity. nih.govresearchgate.net This highlights the essential role of the unsubstituted sulfonamide for effective binding to this particular target.

Conversely, in the development of CDK8/CycC complex inhibitors, secondary benzenesulfonamide analogs proved to be the most potent compounds, while their primary counterparts exhibited inferior activity. nih.govpeerj.com This suggests that for this target, the N-substituent is beneficial for inhibitory action. Furthermore, a methanesulfonamide (B31651) analog showed the highest potency, indicating that the nature of the group attached to the sulfonyl moiety also influences activity. nih.govpeerj.com

The following table summarizes the inhibitory activity of different sulfonamide derivatives against the CDK8/CycC complex:

CompoundSulfonamide TypeQuinoline SubstituentIC50 (µM)
5aPrimary benzenesulfonamideUnsubstituted3.98 nih.govpeerj.com
5dSecondary methanesulfonamideUnsubstituted0.639 nih.govpeerj.com
5gSubstituted benzenesulfonamideUnsubstitutedInactive nih.govpeerj.com
5c---7-chloro-6-fluoroInactive peerj.com
5f---7-chloro-6-fluoroInactive peerj.com

These findings underscore that the optimal substituent on the sulfonamide nitrogen is highly dependent on the specific biological target. While primary sulfonamides are often essential for CA inhibition, secondary sulfonamides can be more effective for other targets like the CDK8/CycC complex.

The incorporation of heterocyclic ring systems and various side chains onto the this compound scaffold is a common strategy to enhance specificity and efficacy. These modifications can provide additional interaction points with the biological target, leading to improved binding affinity and a more favorable pharmacological profile.

In the development of carbonic anhydrase (CA) inhibitors, the addition of a quinoline moiety to the benzenesulfonamide core was explored. nih.govtandfonline.com The inhibitory activity was found to be dependent on the substitution pattern of the quinoline ring. For instance, a 7-chloro-6-fluoro substituted quinoline derivative was the most potent inhibitor of the hCA II isoform. nih.gov This demonstrates that the heterocyclic system provides a scaffold for further optimization.

Similarly, for CDK8/CycC complex inhibitors, a phenylaminoquinoline scaffold was utilized. nih.govpeerj.com The nature of the substituents on the quinoline ring was found to be critical, with 7-chloro-6-fluoro bearing analogs showing no inhibitory activity. peerj.com This highlights the sensitivity of the target to the specific heterocyclic structure.

The fusion of a benzothiazole (B30560) ring system has also been investigated. In one study, a pyrazolylbenzothiazole derivative was synthesized from this compound. google.com The development of Rac1 inhibitors has involved the use of a pyrimidine (B1678525) ring. Replacing this with a hydrophobic benzene ring was found to potentially increase binding affinity due to a decrease in the free energy of solvation. conicet.gov.ar

Furthermore, the introduction of side chains can significantly impact activity. For example, in the design of CXCR4 antagonists, the addition of a diethylaminomethyl group to the benzenesulfonamide scaffold resulted in potent inhibitors. nih.gov

Conformational Preferences and Flexibility in Biological Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. For derivatives of this compound, conformational preferences and flexibility play a significant role in their inhibitory activity.

The flexibility of side chains also influences biological activity. For instance, in the development of Rac1 inhibitors, docking studies showed that the guanidinium (B1211019) moiety interacts with the protein through hydrogen bonds, positioning the molecule for hydrophobic interactions with a key tryptophan residue. conicet.gov.ar The conformation of the molecule within the binding pocket is therefore crucial for its inhibitory effect.

These findings underscore the importance of considering the conformational properties of this compound derivatives in drug design. Techniques like X-ray crystallography and computational modeling are invaluable for understanding these preferences and for designing molecules with optimal geometries for binding to their intended targets.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the essential structural features required for a molecule's biological activity. These approaches are particularly valuable when the three-dimensional structure of the target protein is unknown.

In the context of benzenesulfonamide derivatives, pharmacophore models can be developed based on a set of known active compounds. These models define the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are crucial for binding to the target.

For instance, in the development of carbonic anhydrase II inhibitors, 3D-QSAR (Quantitative Structure-Activity Relationship) studies and pharmacophore modeling have been applied to diarylpyrazole-benzenesulfonamide derivatives to identify new inhibitors. nih.gov This approach helps in understanding the key interaction points and guiding the design of novel compounds with improved potency.

Similarly, in the design of Rac1 inhibitors, a docking-based methodology was used to screen a diverse library of N,N'-disubstituted guanidines. conicet.gov.ar This computational screening identified compounds that were energetically and conformationally promising, leading to the synthesis and testing of new potential inhibitors. conicet.gov.ar The use of computational tools allowed for the exploration of the chemical space around this scaffold and the identification of key interactions, such as the hydrogen bonds formed by the guanidinium moiety with the protein. conicet.gov.ar

Ligand-based drug design often involves scaffold hopping, where the core structure of a known inhibitor is replaced with a different scaffold while retaining the key pharmacophoric features. This strategy was employed in the development of CDK8/CycC complex inhibitors, where a series of phenylaminoquinoline derivatives were designed and synthesized based on existing knowledge of inhibitors for this target. nih.govpeerj.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org This method is frequently used to predict the interaction between a small molecule ligand and a protein's active site.

For 3-amino-N-methylbenzenesulfonamide, molecular docking studies are crucial for identifying potential protein targets and predicting how the molecule binds. The sulfonamide group is a well-known zinc-binding group, making enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases common targets for docking studies. nih.gov

The prediction process involves generating a three-dimensional structure of the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). nih.gov Docking algorithms then explore various possible binding poses of the ligand within the protein's binding pocket, scoring them based on factors like intermolecular energies and geometric complementarity. chemrxiv.org For instance, studies on similar sulfonamides, such as 3-amino-4-methylbenzenesulfonamide (B110531), have utilized programs like AutoDock Vina to predict binding affinities for enzyme targets. The validation of these predicted binding modes is a critical step. While experimental validation through X-ray crystallography of the ligand-protein complex is the gold standard, computational methods can also provide a degree of validation. Comparing the docked pose with the known binding mode of a co-crystallized ligand with a similar scaffold can offer confidence in the prediction. biorxiv.org Furthermore, machine learning methods are increasingly being developed to more accurately define sequence recognition and predict binding affinity from sequencing data. nih.govmdpi.com

Coordination Bonds: The sulfonamide group's nitrogen and/or oxygen atoms often coordinate with a metal ion in the active site, most commonly a zinc ion in metalloenzymes like carbonic anhydrase. harvard.edu

Hydrogen Bonds: The amino group (-NH2) and the sulfonamide group (-SO2NH-) are potent hydrogen bond donors and acceptors, forming hydrogen bonds with polar residues in the active site, such as asparagine, glutamine, and histidine. researchgate.net

Hydrophobic Interactions: The benzene (B151609) ring of the molecule can engage in hydrophobic and π-stacking interactions with aromatic and aliphatic residues like phenylalanine, tyrosine, tryptophan, and valine. harvard.eduresearchgate.net

The binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), is calculated by the docking software's scoring function. Lower binding energy values typically indicate a more stable complex and higher affinity. nih.gov Studies on related sulfonamide derivatives have shown binding affinities ranging from -8.8 to -9.7 kcal/mol against targets like the JAK-3 protein. nih.gov

Table 1: Predicted Interactions of this compound in a Putative Enzyme Active Site

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid Residues
Metal CoordinationSulfonamide Group (-SO₂NH-)Zinc ion (in metalloenzymes)
Hydrogen BondingAmino Group (-NH₂), Sulfonamide GroupAsparagine, Glutamine, Threonine, Serine, Histidine
π-π StackingBenzene RingPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic (Alkyl-π)Benzene Ring, Methyl GroupValine, Leucine, Isoleucine, Alanine, Proline harvard.eduresearchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of a molecule. Density Functional Theory (DFT) is a commonly employed method for these analyses. researchgate.netresearchgate.net

Electronic structure analysis helps in understanding the reactivity and stability of this compound.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the sulfonamide group and the nitrogen of the amino group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, indicating sites for nucleophilic attack. researchgate.netresearchgate.net This information is invaluable for understanding how the molecule will interact with its biological target.

Table 2: Significance of Quantum Chemical Descriptors for this compound

DescriptorInformation ProvidedRelevance to Biological Activity
HOMO Energy Electron-donating abilityRelates to the molecule's capacity to engage in charge-transfer interactions. researchgate.net
LUMO Energy Electron-accepting abilityIndicates susceptibility to nucleophilic attack. researchgate.net
HOMO-LUMO Gap Chemical reactivity and stabilityA smaller gap suggests higher reactivity. researchgate.net
MEP Map Charge distribution, nucleophilic/electrophilic sitesPredicts regions of the molecule involved in hydrogen bonding and electrostatic interactions with a receptor. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman) and electronic absorption spectra (UV-Visible). researchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. This calculated spectrum can then be compared with the experimentally obtained FT-IR spectrum to validate the optimized molecular structure and aid in the assignment of vibrational bands. researchgate.netresearchgate.net Similarly, theoretical UV-Visible spectra can be calculated to understand the electronic transitions within the molecule, which can be correlated with experimental data. researchgate.net

Molecular Dynamics Simulations to Explore Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment (e.g., in water at a specific temperature and pressure). mdpi.com

For the this compound-protein complex, an MD simulation would be initiated using the best-docked pose as the starting structure. The simulation, typically run for nanoseconds or even microseconds, would reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand relative to its initial position, one can assess whether the ligand remains stably bound in the active site or if it drifts away. nih.gov

Flexibility of the Ligand and Protein: MD simulations show how the ligand and the protein's side chains adjust to each other, revealing the dynamic nature of their interaction. nih.gov

Key Persistent Interactions: The simulation allows for the analysis of the persistence of specific interactions, such as hydrogen bonds, over time, highlighting which ones are most critical for stable binding. nih.gov

Ultimately, MD simulations provide a more realistic and robust assessment of the binding stability and the specific intermolecular interactions that govern the recognition of this compound by its target protein. nih.gov

Virtual Screening and Rational Design of Novel Analogues

The principles of computational chemistry and molecular modeling are pivotal in the discovery and development of new therapeutic agents. While specific, in-depth virtual screening and rational design studies focused exclusively on this compound are not extensively documented in publicly available literature, the broader class of benzenesulfonamides has been a significant subject of such research. These studies provide a clear framework for how this compound could serve as a scaffold for the rational design of novel analogues. Methodologies such as virtual screening of large compound libraries and the generation of structure-activity relationships (SAR) are instrumental in identifying new derivatives with potentially enhanced biological activities.

A common approach involves the use of the 3-aminobenzenesulfonamide (B1265440) core as a starting point for creating a virtual library of derivatives. For instance, in the pursuit of new antimicrobial agents, a series of 3-aminobenzenesulfonamide derivatives with N-substituted side chains containing ureas, thioureas, or cyclic amines have been designed and synthesized. ju.edu.jo This process often begins with a lead compound, identified through screening, which then undergoes structural modification to explore the chemical space around the core scaffold. ju.edu.joju.edu.jo

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govresearchgate.net This process can significantly narrow down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources. For benzenesulfonamide (B165840) derivatives, virtual screening has been employed to identify potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net In such a study, a library of 2,3-disubstituted-4(3H)-quinazolinones possessing a benzenesulfonamide moiety was screened against the COX-2 enzyme using docking software to predict binding affinities and modes. nih.govresearchgate.net

The rational design process is further guided by molecular docking studies, which predict the preferred orientation of a ligand when bound to a target protein. This information is crucial for understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For example, in the design of novel carbonic anhydrase inhibitors, derivatives of 3-amino-4-hydroxy-benzenesulfonamide were synthesized and their binding to various carbonic anhydrase isoenzymes was evaluated. nih.gov Such studies often reveal that specific substitutions on the benzenesulfonamide ring can significantly influence inhibitory activity and selectivity. researchgate.net

The following table summarizes examples of benzenesulfonamide derivatives and the computational approaches used in their design, which could be hypothetically applied to analogues of this compound.

Scaffold/Derivative Class Target/Application Computational Methods Employed Key Findings
3-Aminobenzenesulfonamide derivativesAntimicrobial (Anti-candidal)Design of a focused libraryThiourea (B124793) and urea (B33335) derivatives showed significant cytotoxic activity. ju.edu.jo
2,3-Disubstituted-4(3H)-quinazolinones with a benzenesulfonamide moietyCOX-2 InhibitionVirtual Screening, Molecular DockingIdentified compounds with high binding affinity and orientations similar to a known inhibitor. nih.govresearchgate.net
3-Amino-4-hydroxy-benzenesulfonamide derivativesCarbonic Anhydrase InhibitionRational Design, Molecular DockingSubstitutions on the core structure modulated binding affinity and selectivity for different isoenzymes. nih.govnih.gov
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives12-Lipoxygenase InhibitionStructure-Activity Relationship (SAR) StudiesIdentified potent and selective inhibitors with favorable metabolic profiles. nih.govacs.org
N-substituted sulfonamidesAnticancer TherapeuticsMolecular DockingSynthesized sulfonamides showed favorable binding affinities to the target protein. nih.gov

The data from these and similar studies can be used to construct quantitative structure-activity relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, further guiding the design process.

Mechanistic Basis of Biological Actions

Identification of Specific Molecular Targets and Pathways

While 3-amino-N-methylbenzenesulfonamide itself has not been identified as a potent inhibitor of specific molecular targets in extensive studies, its chemical structure is incorporated into larger molecules designed to target a range of enzymes and pathways. Research efforts have utilized this compound as a building block for the synthesis of inhibitors targeting:

Carbonic Anhydrases (CAs): This compound has been used in the synthesis of novel inhibitors of carbonic anhydrases, which are zinc-containing metalloenzymes crucial in various physiological processes. nih.gov

Cyclin-Dependent Kinase 8 (CDK8)/Cyclin C Complex: It has served as a starting material for the creation of potential inhibitors of the CDK8/CycC complex, a key regulator of gene transcription. nih.govpeerj.com

Kinases: Patents have cited this compound as an intermediate in the synthesis of compounds intended to inhibit various kinases, including Spleen Tyrosine Kinase (SYK), Leucine-rich repeat kinase 2 (LRRK2), and Myosin light chain kinase (MYLK).

Necroptosis Pathway Proteins: The compound has been used in the development of molecules that inhibit necroptosis, a form of programmed cell death, by targeting proteins like Mixed Lineage Kinase Domain-Like (MLKL). google.com

Rac1 Inhibitors: It has been employed in the synthesis of guanidine-based inhibitors of Rac1, a protein involved in cell growth, motility, and survival.

Detailed Analysis of Enzyme and Receptor Binding

Direct and detailed analysis of the enzyme and receptor binding of this compound is not extensively documented, as it is primarily used as a synthetic precursor. However, studies on compounds derived from it provide insights into the structural requirements for enzyme inhibition.

A key aspect of the biological interaction of sulfonamide-based compounds is the nature of the sulfonamide group itself. Primary sulfonamides (with an unsubstituted -SO2NH2 group) are known to be effective zinc-binding groups, crucial for inhibiting metalloenzymes like carbonic anhydrases. tandfonline.com

In a study focused on novel quinoline-based carbonic anhydrase inhibitors, a secondary sulfonamide derivative was synthesized using this compound. This derivative, which possesses an N-methylated sulfonamide group (-SO2NHCH3), was tested for its inhibitory activity against human carbonic anhydrase II (hCA II). The results indicated that this secondary sulfonamide analog failed to inhibit hCA II up to a concentration of 10 μM . nih.gov This finding underscores the critical role of the primary sulfonamide group for potent carbonic anhydrase inhibitory activity. nih.gov The substitution on the sulfonamide nitrogen can significantly diminish the binding affinity to the zinc ion in the active site of the enzyme. tandfonline.comnih.gov

Similarly, in the development of potential CDK8/CycC complex inhibitors, benzenesulfonamide (B165840) analogues synthesized using this compound showed inferior or no activity compared to other derivatives. nih.govpeerj.com

The following table summarizes the inhibitory data for the secondary sulfonamide analog derived from this compound against hCA II.

CompoundTarget EnzymeInhibition Constant (Kᵢ)
Secondary sulfonamide analog of this compoundhCA II> 10 μM

Cellular Mechanisms Influenced (e.g., folate synthesis disruption, induction of cell death pathways)

Direct evidence of the cellular mechanisms influenced by this compound is not available in the reviewed scientific literature. However, the broader class of sulfonamide compounds is well-known for its ability to disrupt folate synthesis in bacteria. study.comwikipedia.org This mechanism of action is based on the structural similarity of sulfonamides to para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS) in the folic acid synthesis pathway. wikipedia.org By competitively inhibiting DHPS, sulfonamides block the production of dihydrofolic acid, a precursor to essential components for DNA and RNA synthesis, thus leading to a bacteriostatic effect. study.comwikipedia.org

It is important to note that this is a general mechanism for antibacterial sulfonamides and has not been specifically demonstrated for this compound.

Furthermore, the use of this compound as an intermediate in the synthesis of inhibitors for necroptosis suggests that its structural motifs can be incorporated into molecules designed to modulate specific cell death pathways. google.com

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the molecular structure of 3-amino-N-methylbenzenesulfonamide. Each technique offers unique insights into the compound's atomic composition and connectivity.

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate molecular weight measurement, allowing for the determination of the elemental composition and molecular formula of the compound with a high degree of confidence. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing the purity of a sample of this compound and for identifying any impurities. shimadzu.comrestek.com The use of an ion trap-time-of-flight (IT-TOF) mass spectrometer in conjunction with LC can provide both fragmentation data and high mass accuracy. lcms.cz

In a typical mass spectrum of this compound, the molecular ion peak would be observed, and various fragment ions would be produced, corresponding to the loss of specific groups such as the methyl or amino groups. Analysis of these fragments helps to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czlibretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretching: The amino group (-NH₂) and the sulfonamide N-H will show characteristic stretches. Primary amines typically exhibit two bands in the 3300-3500 cm⁻¹ region. libretexts.org

C-H stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹. pressbooks.pub

S=O stretching: The sulfonyl group (-SO₂) will show strong, characteristic asymmetric and symmetric stretching bands, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

C=C stretching: Aromatic ring C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. pressbooks.pub

N-H bending: The N-H bending vibration of the amino group can also be observed. researchgate.net

The presence and position of these bands provide strong evidence for the functional groups present in this compound.

Table 2: Expected IR Absorption Ranges for this compound

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
Amino (N-H)3300 - 3500Stretch
Aromatic (C-H)> 3000Stretch
Aliphatic (C-H)< 3000Stretch
Sulfonyl (S=O)1350-1300 & 1160-1120Asymmetric & Symmetric Stretch
Aromatic (C=C)1600 - 1450Stretch

X-ray Crystallography for Solid-State Structure Determination and Ligand-Protein Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

Furthermore, X-ray crystallography is invaluable for studying how this compound interacts with biological macromolecules, such as proteins. pan.pl By co-crystallizing the compound with a target protein, the resulting crystal structure can reveal the specific binding mode, including the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand (this compound) and the protein's active site. This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs. For example, the crystal structures of a related compound, a derivative of 3-amino-4-hydroxybenzenesulfonamide (B74053), in complex with carbonic anhydrase isoenzymes I and II have been determined. mdpi.com

In vitro and In vivo Biological Evaluation Methodologies

To assess the biological activity of this compound, a variety of in vitro and in vivo assays are employed. These studies are essential for understanding the compound's potential therapeutic effects.

Quantitative Enzyme Inhibition Assays (IC₅₀, Kᵢ determination)

Given that many sulfonamides are known to be enzyme inhibitors, particularly of carbonic anhydrases, quantitative enzyme inhibition assays are a primary method for evaluating the biological activity of this compound. mdpi.com These assays measure the ability of the compound to reduce the rate of an enzyme-catalyzed reaction.

IC₅₀ (Half-maximal inhibitory concentration): This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a common measure of the potency of an inhibitor.

Kᵢ (Inhibition constant): The Kᵢ value is a more fundamental measure of the binding affinity of the inhibitor to the enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a tighter binding and a more potent inhibitor.

These parameters are determined by measuring the enzyme activity at various concentrations of the inhibitor and fitting the data to appropriate kinetic models. Such studies are crucial for understanding the structure-activity relationships of a series of compounds and for optimizing their inhibitory potential.

Cell-Based Assays for Cytotoxicity and Apoptosis

Cell-based assays are fundamental in determining the cytotoxic (cell-killing) and apoptotic (programmed cell death-inducing) potential of chemical compounds. While direct and extensive studies on the cytotoxicity and apoptosis induction of this compound are not widely published, its role as a scaffold in the synthesis of novel therapeutic agents provides indirect evidence of its utility in developing compounds with these properties.

Research into pyrazolylbenzothiazole derivatives, for which this compound is a potential synthetic precursor, has shown that these classes of compounds are being investigated for the treatment of disorders associated with hyperproliferation. google.com This suggests that derivatives originating from the this compound scaffold may exhibit cytotoxic or cytostatic effects.

Furthermore, a study focused on the development of small molecule modulators of the CDK8/Cyclin C complex utilized this compound in the synthesis of a series of phenylaminoquinoline derivatives. peerj.comnih.gov The Cyclin-Dependent Kinase 8 (CDK8) is a known regulator of gene expression and is often implicated in cancer development. The inhibition of the CDK8/CycC complex can lead to anti-proliferative effects. In this study, the synthesized derivatives were evaluated for their inhibitory activity against the CDK8/CycC complex. peerj.comnih.gov One of the most potent analogues discovered, which incorporated the this compound moiety, demonstrated submicromolar potency against the CDK8/CycC complex, with an IC50 value of 0.639 µM. nih.gov This finding indicates that the this compound scaffold can be a key component in designing potent inhibitors of cancer-related enzymatic pathways, thereby inducing cytotoxicity in cancer cells.

Interactive Table: Phenylaminoquinoline Derivatives Incorporating this compound and their CDK8/CycC Inhibitory Activity. nih.gov

Compound IDBase ScaffoldMoiety from this compoundIC50 (µM) against CDK8/CycC
5d PhenylaminoquinolineN-methylsulfamoylphenylamino0.639

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Antimicrobial susceptibility testing is a critical procedure to determine the effectiveness of a compound against various microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter derived from this testing, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Currently, there is a lack of specific published data detailing the antimicrobial susceptibility and MIC values for this compound itself against a range of bacterial or fungal strains. While the broader class of sulfonamides has a well-established history as antimicrobial agents, the specific activity profile of this particular N-methylated derivative is not extensively documented in publicly available research.

Further research, including systematic screening against a panel of clinically relevant bacteria and fungi, would be necessary to ascertain the intrinsic antimicrobial potential of this compound and to determine its MIC values.

Animal Models for Efficacy and Pharmacodynamic Studies

Animal models are indispensable tools in drug discovery for evaluating the in vivo efficacy, pharmacokinetics (what the body does to the drug), and pharmacodynamics (what the drug does to the body) of a potential therapeutic agent. These studies provide crucial data on how a compound behaves in a complex biological system, its therapeutic window, and its potential for further development.

As of the current available literature, there are no specific reports on the use of animal models to investigate the efficacy or pharmacodynamic properties of this compound for any particular therapeutic indication. The progression of a compound into in vivo studies typically requires promising in vitro activity and a favorable preliminary safety profile, and such data for this compound is not yet established in the public domain.

For derivatives synthesized using this compound, such as the pyrazolylbenzothiazole derivatives mentioned for hyperproliferative disorders, suitable animal models would be employed to assess their therapeutic effect. google.com However, the results of such studies for compounds directly derived from this compound are not currently available.

Strategies for Lead Compound Identification and Optimization in Drug Discovery

Application of Scaffold Hopping in Developing Novel Chemotypes

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify and develop new chemical entities (novel chemotypes) by modifying the core molecular framework (scaffold) of a known active compound. This approach aims to discover compounds with improved properties such as enhanced potency, better selectivity, more favorable pharmacokinetic profiles, or to circumvent existing patents.

The chemical structure of this compound makes it a suitable starting point or fragment for scaffold hopping strategies. Researchers have utilized this compound in the design and synthesis of new classes of bioactive molecules.

Toxicological Mechanisms and Selectivity Aspects

Investigation of Cellular Cytotoxicity Mechanisms (e.g., DNA interaction)

The cytotoxic effects of N-substituted aminobenzenesulfonamide derivatives have been evaluated in various studies, primarily focusing on their potential as anticancer agents. While specific research on 3-amino-N-methylbenzenesulfonamide is limited, investigations into structurally related compounds provide insights into potential mechanisms of cytotoxicity.

One of the primary proposed mechanisms of cytotoxicity for this class of compounds is their interaction with DNA. Studies on N-substituted benzenesulfonamide (B165840) compounds have demonstrated their ability to bind to DNA, potentially leading to cellular damage and apoptosis. The binding modes are thought to be a combination of intercalation, where the molecule inserts itself between the base pairs of the DNA, and groove binding, where it fits into the minor or major grooves of the DNA helix. sci-hub.senih.gov Molecular docking studies have suggested that the sulfonamide oxygen atoms can form hydrogen bonds with nucleotides, such as deoxyguanosine, within the minor groove of DNA. sci-hub.senih.gov

The binding affinity of these compounds to DNA varies depending on their specific chemical structure. For instance, in a study of benzenesulfonamide-based imine compounds, the intrinsic binding constant (Kb) to fish sperm double-strand DNA (FSdsDNA) was found to be in the range of 104 M-1. nih.gov Another study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives also reported binding constants in the 104 M-1 range, with negative Gibbs free energy (ΔG) values indicating spontaneous binding. nih.gov

The cytotoxic activity of these compounds has been assessed against various cancer cell lines. For example, novel N4-substituted aminobenzenesulfonamide derivatives have shown cytotoxic effects against human prostate cancer (PC-3, DU-145), human colorectal adenocarcinoma (HT-29, DLD-1), cervix carcinoma (HeLa), and endometrial carcinoma (ECC-1) cell lines, with minimal effects on normal non-cancerous cells. The half-maximal inhibitory concentration (IC50) values for these compounds varied depending on the cell line and the specific substitutions on the aminobenzenesulfonamide core.

Interactive Data Table: Cytotoxicity of N-Substituted Aminobenzenesulfonamide Derivatives

CompoundCell LineIC50 (µM)
Compound 7 DLD-1Lower than 5-FU
Compound 8 PC-3Active
Compound 8 DLD-1Active
Compound 8 HeLaModerately Active
YM-1 MG-U87Dose-dependent (70-90% cytotoxicity)
YM-2 MG-U87Dose-dependent (70-90% cytotoxicity)
YM-3 MG-U87Dose-dependent (70-90% cytotoxicity)

Note: This table is based on data from studies on N-substituted aminobenzenesulfonamide derivatives and not specifically on this compound.

Assessment of Off-Target Interactions and Potential Adverse Effects

A critical aspect of toxicological assessment is the investigation of off-target interactions, where a compound binds to and affects proteins or other molecules other than its intended target. For aminobenzenesulfonamide derivatives, a significant area of off-target interaction is with carbonic anhydrases (CAs).

Sulfonamides are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov Inhibition of different CA isozymes can lead to a range of physiological effects. For instance, inhibition of the ubiquitous hCA I and the physiologically predominant hCA II can lead to various side effects, while inhibition of tumor-associated isoforms hCA IX and hCA XII is a target for anticancer therapies. nih.govnih.gov

Studies on various N-substituted aminobenzenesulfonamide derivatives have shown that they can inhibit multiple CA isozymes with varying degrees of potency. For example, a series of enaminone-sulphonamide analogues moderately inhibited hCA I and significantly inhibited hCA II. nih.gov The selectivity of these compounds for different CA isoforms is influenced by their chemical structure.

The potential for off-target effects is not limited to carbonic anhydrases. The N-substitutions on benztropine analogs, for example, have been shown to retain selectivity for the dopamine transporter while having increased selectivity over muscarinic sites. doi.org This highlights the importance of the nature of the substituent in determining the off-target profile of a compound.

Structure-Toxicity Relationship Studies (if available)

The lipophilicity and polarity of the molecules appear to play a significant role in their cytotoxic effects. In a study of N4-substituted aminobenzenesulfonamide derivatives, a combination of these physicochemical properties was found to be important for their activity against cancer cells. Furthermore, the electronegativity of the atoms in the substituent groups seems to affect cytotoxicity.

The nature of the substituent on the nitrogen atom of the sulfonamide group can also influence both the potency and selectivity of the compound. For instance, in a series of pyrazole-linked compounds, the presence of a sulfonamide functionality was found to be optimal for carbonic anhydrase inhibitory activity, while substitution with a carboxylic acid group completely abolished it. nih.gov The introduction of bulky heterocycloalkyl substituents was detrimental to the activity, likely due to steric hindrance in the active site of the enzyme. nih.gov

In another study on 1-alkylperhydroazepine N-oxides, the lengthening of the alkyl chain positively affected their cytotoxic activity in Ehrlich ascites carcinoma cells, with an optimal chain length of 12-14 carbon atoms. nih.gov This suggests that the size and nature of the alkyl group can significantly impact cytotoxicity.

Future Research Directions and Therapeutic Advancement

Development of Highly Potent and Isoform-Selective 3-Amino-N-methylbenzenesulfonamide-Based Agents

A primary objective in medicinal chemistry is the optimization of lead compounds to yield derivatives with superior potency and selectivity. For agents based on the this compound scaffold, this involves targeted modifications to enhance interactions with specific biological targets while minimizing off-target effects. A key strategy is the development of inhibitors for specific enzyme isoforms, such as sirtuins. For instance, research on sirtuin-2 (SIRT2) inhibitors has demonstrated that optimizing a sulfobenzoic acid scaffold can lead to compounds with significantly enhanced potency and selectivity over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov This approach involves synthesizing a wide array of analogues and testing them in deacetylation assays to identify candidates with improved inhibitory activity. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process, guiding the rational design of more effective drugs. mdpi.com By systematically altering functional groups on the benzenesulfonamide (B165840) core, researchers can probe the molecular interactions that govern binding affinity and selectivity. For example, studies on other sulfonamide derivatives have shown that the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen can dramatically influence biological activity. tandfonline.comtandfonline.com This principle can be directly applied to the this compound structure to create a new generation of highly targeted therapeutics. The goal is to develop clinically viable candidates with improved pharmacological properties for conditions like Huntington's disease, where selective SIRT2 inhibition has shown promise. nih.gov

Table 1: Strategies for Developing Potent and Selective Sulfonamide-Based Agents

StrategyDescriptionExample ApplicationDesired Outcome
Isoform-Selective Targeting Designing compounds that preferentially bind to a specific enzyme isoform.Development of SIRT2-selective inhibitors over SIRT1 and SIRT3. nih.govIncreased therapeutic efficacy and reduced off-target side effects.
Structure-Activity Relationship (SAR) Studies Systematic modification of the chemical structure to understand its effect on biological activity. mdpi.comModifying substituents on the this compound scaffold.Identification of key structural motifs for optimal potency and selectivity.
Scaffold Optimization Refining the core chemical structure to improve pharmacological properties.Optimization of a neuroprotective sulfobenzoic acid scaffold. nih.govEnhanced potency and better ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov

Exploration of Combination Therapies Utilizing Sulfonamide Derivatives

The use of sulfonamides in combination with other therapeutic agents is a well-established strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. la.gov A classic example is the combination of sulfamethoxazole (B1682508) with trimethoprim (B1683648) (cotrimoxazole), which results in a synergistic bactericidal effect by sequentially inhibiting two enzymes in the bacterial folic acid synthesis pathway. tandfonline.comla.gov This approach has proven effective against a wide range of bacterial and protozoal infections and remains one of the most cost-effective antimicrobial treatments worldwide. la.gov

Future research will likely explore novel combinations of this compound derivatives with other drugs. For instance, potentiated sulfonamides can be combined with agents like clindamycin (B1669177) for treating infected animal and human bites or with erythromycin (B1671065) for sinusitis. la.gov In the context of emerging drug resistance, particularly against strains like methicillin-resistant Staphylococcus aureus (MRSA), combination therapy is critical. tandfonline.comtandfonline.com Novel sulfonamide derivatives that are effective against cotrimoxazole-resistant isolates have been developed, and their potential in combination regimens is a promising area of investigation. tandfonline.com The rationale extends beyond infectious diseases; in cancer therapy, combining a targeted sulfonamide derivative with conventional chemotherapeutics or other targeted agents could lead to synergistic antitumor effects.

Identification of Novel Therapeutic Indications and Underexplored Biological Targets

While historically recognized for their antibacterial properties, the sulfonamide functional group is a versatile pharmacophore present in drugs with a wide array of pharmacological activities. tandfonline.comnih.gov This structural motif is found in agents with anticancer, anti-inflammatory, antiviral, antimalarial, antidiabetic, and diuretic properties. nih.govresearchgate.netrsc.org Consequently, a significant future direction is the exploration of this compound and its analogues for novel therapeutic applications beyond their traditional use.

Recent research has highlighted the potential of sulfonamide derivatives as multi-target agents for complex diseases. nih.gov Structurally novel sulfonamides have shown significant anti-tumor activity through various mechanisms, including the disruption of microtubule assembly and angiogenesis inhibition. researchgate.net Furthermore, sulfonamide derivatives have been investigated for activity against Alzheimer's disease, hypertension, and as protease inhibitors. researchgate.net The development of new derivatives connected to heterocyclic moieties has yielded compounds with excellent inhibitory potential against α-glucosidase and α-amylase, indicating a role in managing diabetes. rsc.org The ability of the sulfonamide scaffold to be readily modified allows for the systematic exploration of its activity against a wide range of biological targets, opening up new avenues for drug discovery. acs.org

Table 2: Diverse Pharmacological Activities of Sulfonamide Derivatives

Therapeutic AreaMechanism/Target ExampleReference
Antibacterial Inhibition of dihydropteroate (B1496061) synthase (DHPS) in the folic acid pathway. tandfonline.com tandfonline.comla.gov
Anticancer Disruption of microtubule assembly, carbonic anhydrase inhibition. researchgate.net researchgate.net
Antidiabetic Inhibition of α-glucosidase and α-amylase. rsc.org rsc.org
Anti-inflammatory Inhibition of inflammatory pathways. researchgate.net researchgate.net
Antiviral Inhibition of viral replication mechanisms. researchgate.net nih.govresearchgate.net
Neurodegenerative Disease Inhibition of sirtuin-2 (SIRT2) deacetylase. nih.gov nih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Design of this compound Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures with desired therapeutic profiles, significantly accelerating the research process. nih.govmdpi.com For the development of this compound analogues, AI and ML offer powerful methodologies for rational drug design.

Machine learning models, such as Support Vector Machines (SVM) and deep neural networks, can be trained on existing data of sulfonamide compounds to predict their biological activity, toxicity, and pharmacokinetic properties. nih.govnih.gov These models can effectively screen virtual libraries of potential analogues to identify the most promising candidates for synthesis and testing, thereby reducing the time and cost of preclinical development. nih.govfrontiersin.org Furthermore, AI can be employed for de novo drug design, generating entirely new molecular structures based on the this compound scaffold that are optimized for high affinity and selectivity against a specific biological target. researchgate.netmdpi.com By predicting drug-target interactions and identifying potential off-target effects, AI enhances the precision of drug development, paving the way for safer and more effective sulfonamide-based therapies. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-amino-N-methylbenzenesulfonamide, and what methodological considerations ensure high yields?

  • Answer : The synthesis typically involves condensation reactions starting from 3-amino-4-hydroxybenzenesulfonamide or analogous precursors. For example, Schiff base formation with aromatic aldehydes in refluxing propanol (1–2 hours) is a common approach . Key considerations include:

  • Temperature control : Maintaining reflux conditions (~80–100°C) to drive the reaction without decomposition.
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products.
  • Yield optimization : Stoichiometric adjustments of aldehydes/ketones and acid catalysts (e.g., acetic acid) to minimize side reactions.

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Answer : A combination of analytical techniques is critical:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and methyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What crystallographic methods are suitable for resolving structural ambiguities in sulfonamide derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or Olex2 is the gold standard. Key steps include:

  • Data collection : Monochromatic radiation (Mo-Kα or Cu-Kα) on a diffractometer (e.g., Oxford Xcalibur) .
  • Structure refinement : SHELXL for small-molecule refinement, with validation via R-factor convergence (<0.05) and residual electron density analysis .

Advanced Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

  • Answer : Strategic modifications include:

  • Substitution patterns : Introducing halogens (e.g., Cl, F) at the benzene ring to modulate electronic effects .
  • Functional group interconversion : Replacing the methyl group with allyl or thiophene moieties to alter steric bulk .
  • Methodology : Use Suzuki-Miyaura coupling for biaryl synthesis or reductive amination for secondary amine derivatives .

Q. What experimental strategies address contradictions in reactivity data for sulfonamide derivatives?

  • Answer : Contradictions often arise from solvent polarity, temperature, or competing reaction pathways. Solutions include:

  • Kinetic studies : Monitoring reaction progress via in-situ FTIR or NMR to identify intermediates .
  • Solvent screening : Testing polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to isolate dominant pathways .
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict activation energies for competing mechanisms .

Q. How can researchers elucidate the mechanism of enzyme inhibition by this compound analogs?

  • Answer : Mechanistic studies require:

  • Enzyme kinetics : Michaelis-Menten analysis to determine KiK_i values and inhibition type (competitive/non-competitive) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model ligand-protein interactions (e.g., binding to NLRP3 inflammasome) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for inhibitor-target complexes .

Q. What advanced purification techniques improve scalability for sulfonamide derivatives in multi-step syntheses?

  • Answer :

  • Continuous flow chemistry : Microreactors for precise temperature/residence time control, reducing side products .
  • Automated flash chromatography : Biotage or Combiflash systems for high-throughput purification of intermediates .
  • Green chemistry : Solvent recycling (e.g., ethanol/water mixtures) to minimize waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-amino-N-methylbenzenesulfonamide
Reactant of Route 2
3-amino-N-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.